Melan A - 156251-11-5

Melan A

Catalog Number: EVT-1488337
CAS Number: 156251-11-5
Molecular Formula: C37H67N9O11
Molecular Weight: 814.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MART-1 Antigen is a tumor-associated melanocytic differentiation antigen. Vaccination with MART-1 antigen may stimulate a host cytotoxic T-cell response against tumor cells expressing the melanocytic differentiation antigen, resulting in tumor cell lysis. (NCI04)
A melanosome-specific protein that plays a role in the expression, stability, trafficking, and processing of GP100 MELANOMA ANTIGEN, which is critical to the formation of Stage II MELANOSOMES. The protein is used as an antigen marker for MELANOMA cells.
Source and Classification

Melan A is classified as a melanoma-associated antigen and is derived from the post-translational modification of proteins within melanosomes. It is classified under the broader category of tumor antigens, which are proteins expressed on the surface of tumor cells that can elicit an immune response.

Synthesis Analysis

Methods and Technical Details

Melan A is synthesized as a precursor protein that undergoes several processing steps within the endoplasmic reticulum and Golgi apparatus before being transported to melanosomes. The synthesis involves:

  1. Transcription and Translation: The MART-1 gene is transcribed into messenger RNA, which is then translated into a precursor protein.
  2. Post-Translational Modifications: The precursor undergoes glycosylation and other modifications, which are crucial for its stability and function.
  3. Transport to Melanosomes: The modified protein is transported to melanosomes where it plays a role in pigmentation and immune recognition.

Methods such as affinity chromatography and SDS/PAGE are often employed to purify and analyze Melan A during research studies .

Molecular Structure Analysis

Structure and Data

The molecular structure of Melan A consists of approximately 65 amino acids forming a peptide that has been shown to bind to Major Histocompatibility Complex class I molecules. This binding is essential for T cell recognition. The specific sequence of Melan A allows it to be presented on the surface of melanoma cells, facilitating an immune response.

Chemical Reactions Analysis

Reactions and Technical Details

Melan A does not participate in traditional chemical reactions like small molecules; rather, it engages in biological interactions, particularly with T cell receptors. The primary reaction involves the binding of Melan A peptides to T cell receptors, which triggers an immune response against melanoma cells. This interaction can be quantified using techniques such as flow cytometry and enzyme-linked immunosorbent assays (ELISA) .

Mechanism of Action

Process and Data

The mechanism of action for Melan A primarily revolves around its role in immune surveillance:

  1. Presentation on Cell Surface: Melan A peptides are presented on the surface of melanoma cells via Major Histocompatibility Complex class I molecules.
  2. T Cell Activation: When cytotoxic T lymphocytes recognize these peptides through their T cell receptors, they become activated.
  3. Targeting Tumor Cells: Activated T cells proliferate and migrate towards tumor sites, leading to the destruction of melanoma cells.

This process highlights the potential of Melan A as a target for immunotherapy, particularly in adoptive T cell transfer therapies .

Physical and Chemical Properties Analysis

Physical Properties

Melan A is generally stable under physiological conditions but may undergo denaturation under extreme pH or temperature conditions. Its solubility characteristics allow it to be analyzed in various biological fluids.

Chemical Properties

As a peptide, Melan A exhibits properties typical of proteins, including susceptibility to proteolytic cleavage and potential modifications such as phosphorylation or glycosylation. These properties are crucial for its function in immune recognition.

Applications

Scientific Uses

Melan A has significant applications in cancer immunotherapy:

  • Diagnostic Marker: It serves as a biomarker for diagnosing melanoma due to its specific expression in melanocytic tumors.
  • Immunotherapy Target: Melan A is utilized in developing vaccines and adoptive cell transfer therapies aimed at enhancing anti-tumor immunity.
  • Research Tool: It is used in laboratory settings to study T cell responses against tumors, contributing to our understanding of cancer immunology .
Introduction to Melan A (MART-1)

Historical Discovery and Nomenclature

Independent Identification by Kawakami et al. (MART-1) and Coulie et al. (Melan-A)

The discovery of Melan A/MART-1 represents a paradigm of simultaneous independent identification by two research groups in 1994, each employing distinct methodologies. Kawakami and colleagues at the National Cancer Institute identified this antigen through its recognition by autologous cytotoxic T lymphocytes infiltrating melanoma tumors. They designated the antigen MART-1, an acronym for "Melanoma Antigen Recognized by T-cells" [1] [3]. Concurrently, a Belgian research team led by Coulie isolated the same molecule and named it Melan-A, presumably abbreviating "Melanocyte Antigen" [1] [6]. Both groups published their findings in prestigious journals (Proceedings of the National Academy of Sciences and Journal of Experimental Medicine, respectively), establishing the dual nomenclature that persists in scientific literature and diagnostic applications [1] [4].

Evolution of Terminology in Clinical and Research Contexts

The coexistence of two designations for the same molecular entity initially created terminological complexity in scientific literature. Over time, however, usage patterns emerged: Melan-A became predominantly used in diagnostic pathology contexts, especially in Europe, while MART-1 remained frequent in immunotherapy research and T-cell studies [10]. The Human Gene Nomenclature Committee (HGNC) officially recognizes MLANA (from "melan-A") as the gene symbol, though protein designations vary [3] [9]. Contemporary practice increasingly uses "Melan-A/MART-1" in recognition of the dual discovery, particularly in interdisciplinary research bridging immunology and pathology [1] [6]. Diagnostic laboratories often specify the clone used (A103 or M2-7C10) due to subtle immunohistochemical differences between antibodies targeting this antigen [10].

Structural Classification

Transmembrane Protein Characteristics

Melan-A/MART-1 is classified as a single-pass transmembrane protein with a molecular weight of approximately 13 kDa, comprising 118 amino acids [1] [7]. Structural analysis reveals an N-terminus-lumenal orientation with a single transmembrane domain anchoring it to membranes of intracellular organelles [7]. The protein exhibits a cytoplasmic C-terminal domain and a lumenal N-terminal domain when localized within the endomembrane system. This topology positions Melan-A/MART-1 optimally for its role in melanosome biogenesis, particularly in facilitating the processing and trafficking of PMEL17 (also known as gp100), a critical structural component of stage II melanosomes [10].

Biochemical studies demonstrate that Melan-A/MART-1 contains a hydrophobic transmembrane segment (approximately 20-30 amino acids), consistent with membrane integration mechanisms. The transmembrane domain enables its classification among type III membrane proteins, characterized by a single membrane-spanning region without cleavable signal peptides [5] [7]. This structural arrangement has functional implications for antigen processing, as the transmembrane orientation influences proteasomal degradation efficiency and subsequent presentation of Melan-A-derived peptides by MHC class I molecules. Intriguingly, experimental inversion of this topology leads to endoplasmic reticulum retention and enhanced CTL recognition, suggesting that membrane orientation directly impacts immunogenicity [7].

Table 1: Structural Characteristics of Melan-A/MART-1

CharacteristicDetailFunctional Implication
Molecular Weight13 kDa (118 amino acids)Small size facilitates membrane integration
Membrane TopologySingle-pass type III transmembraneDetermines orientation in melanosomal membranes
N-terminal DomainLumenal orientationCritical for interaction with PMEL17 during melanosome formation
C-terminal DomainCytoplasmic orientationPotential interaction site with cytosolic factors
Transmembrane Segment~20-30 hydrophobic amino acidsAnchoring function; influences protein stability
Post-translational ModificationsGlycosylation (lumenal domain)Affects antibody recognition in diagnostic applications

Gene Localization (MLANA on Chromosome 9p24.1)

The gene encoding Melan-A/MART-1, officially designated MLANA, resides on the short arm of chromosome 9 at locus 9p24.1 [3] [9]. Genomic coordinates (GRCh38/hg38 assembly) place it between positions 5,890,889 and 5,910,606 base pairs on chromosome 9 [3] [9]. The gene spans approximately 19.7 kilobases of genomic DNA and consists of five exons that undergo splicing to produce the mature mRNA transcript [3] [9]. This chromosomal region has significance beyond melanocyte biology, as 9p24.1 contains genes involved in immune regulation and has been associated with susceptibility loci for multiple sclerosis in genome-wide meta-analyses [9].

The MLANA promoter region contains binding sites for the microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and function. MITF directly activates MLANA transcription along with other melanocyte-specific genes such as TYR (tyrosinase), TYRP1 (tyrosinase-related protein 1), and PMEL (gp100/Silv) [1]. This coordinated regulation explains why Melan-A/MART-1 expression serves as a sensitive marker of melanocyte lineage, regardless of malignant transformation. The 5' regulatory region also contains elements responsive to cAMP signaling and other pathways that modulate melanocyte differentiation and pigment production [1].

Table 2: Genomic Characteristics of MLANA

Genomic FeatureSpecificationFunctional Significance
Chromosomal Location9p24.1Susceptibility locus for autoimmune and pigmentary disorders
Genomic Coordinates (GRCh38)Chr9:5,890,889-5,910,606Precise localization for genetic studies
Gene Span19,717 base pairs-
Exon Count5Transcript complexity
Key TranscriptNM_005511.2Encodes 118-amino acid protein
Protein ProductNP_005502.1Melanoma antigen recognized by T-cells 1
Regulatory MechanismMITF-dependent transcriptionLinks expression to melanocyte differentiation program
Expression PatternMelanocyte lineage-specificBasis for diagnostic utility

Antibody Recognition and Immunohistochemical Applications

The generation of monoclonal antibodies against Melan-A/MART-1 revolutionized melanoma diagnostics. Two principal clones dominate clinical applications: A103 (recognizing recombinant Melan-A protein) and M2-7C10 (produced against MART-1 protein) [10]. These clones exhibit differential specificities despite targeting the same antigen. Clone A103 demonstrates cross-reactivity with steroid-producing tissues (adrenal cortex, Leydig cells, granulosa-theca cells) due to recognition of an unrelated molecule, whereas M2-7C10 shows exclusive melanocyte specificity among normal tissues [10]. This distinction has practical implications: A103 serves as a marker for both melanocytic lesions and adrenal/sex cord-stromal tumors, while M2-7C10 remains specific for melanocyte-derived cells [10].

Immunohistochemically, Melan-A/MART-1 exhibits cytoplasmic staining with granular intensity reflecting melanosomal localization. Its diagnostic utility stems from several key attributes:

  • Enhanced Sensitivity: Melan-A/MART-1 demonstrates superior sensitivity compared to HMB45 (anti-gp100 antibody) in detecting conventional melanomas, particularly in sentinel lymph node evaluations [10].
  • Lineage Specificity: Among normal tissues, Melan-A/MART-1 expression is restricted to melanocytes (both cutaneous and retinal), making it a specific marker for melanocytic differentiation [4] [6].
  • Broad Applicability: Positive staining occurs in benign nevi, primary melanomas, metastatic melanomas, and related tumors including clear cell sarcoma, PEComas, angiomyolipomas, and lymphangioleiomyomatosis [6] [10].Notably, desmoplastic melanomas frequently show diminished or absent Melan-A/MART-1 expression (only 4 of 13 cases positive in one study), necessitating complementary markers like S100 protein for diagnosis [10].

Table 3: Diagnostic Applications of Melan-A/MART-1 Antibodies

Application ContextA103 Clone UtilityM2-7C10 Clone Utility
Conventional MelanomaPositive (cytoplasmic)Positive (cytoplasmic)
Desmoplastic MelanomaOften negativeOften negative
Adrenal Cortical TumorsPositiveNegative
Gonadal Sex Cord-Stromal TumorsPositiveNegative
Angiomyolipoma/PEComaPositivePositive
Metastatic Melanoma in Sentinel NodesHighly sensitiveHighly sensitive
Distinguishing Neurotized Nevus vs. NeurofibromaPositive in nevusPositive in nevus

Immunological Significance and Antigen Processing

Melan-A/MART-1 holds particular importance in tumor immunology as a source of HLA-A2-restricted epitopes, most notably the immunodominant peptide Melan-A(26-35) (EAAGIGILTV) [7]. This peptide has been extensively investigated in cancer vaccine trials due to its consistent expression in melanomas and recognition by tumor-infiltrating lymphocytes [1] [7]. The high precursor frequency of Melan-A-specific cytotoxic T cells in peripheral blood (approximately 1/1000 CD8+ T cells) facilitates immunological monitoring and reflects thymic selection processes that maintain this repertoire [1].

Subcellular localization critically influences Melan-A/MART-1 antigen processing. The protein accumulates predominantly in the Golgi apparatus when expressed in its native orientation [7]. Experimental inversion of membrane topology leads to endoplasmic reticulum retention, resulting in enhanced proteasomal degradation and more efficient generation of the HLA-A2-restricted epitope [7]. This phenomenon demonstrates how protein trafficking determines the efficiency of antigen processing. Melan-A-derived peptides are generated primarily through standard proteasomal processing rather than immunoproteasomes, though final peptide trimming occurs in the endoplasmic reticulum [7]. This processing pathway influences peptide abundance and subsequent T-cell recognition efficiency, providing insights for optimizing peptide-based vaccination strategies.

Molecular Interactions and Biological Functions

The primary biological function of Melan-A/MART-1 centers on its role in melanosome biogenesis. It serves as an essential escort protein for PMEL17 (also known as gp100 or SILV), a critical structural component of the fibrillar matrix within stage II melanosomes [10]. Melan-A/MART-1 stabilizes PMEL17 during its trafficking through the endosomal system and facilitates its proteolytic processing into functional subunits that assemble into the characteristic amyloidogenic fibrils of premelanosomes [10]. This molecular chaperone function explains the coexpression pattern of Melan-A/MART-1 and PMEL17 in melanocytic cells and their shared regulation by MITF.

Beyond melanosome formation, Melan-A/MART-1 participates in broader melanocyte homeostasis. Its expression correlates with melanocyte differentiation status rather than proliferation, accounting for its consistent presence across benign and malignant melanocytic lesions [6] [10]. The protein interacts with additional melanosomal proteins beyond PMEL17, though these networks remain incompletely characterized. Experimental knockdown models demonstrate that Melan-A/MART-1 deficiency disrupts normal melanosome maturation, leading to abnormalities in pigment deposition [10]. This essential role in melanocyte biology underpins its reliability as a lineage marker despite malignant transformation.

Properties

CAS Number

156251-11-5

Product Name

Melan A

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C37H67N9O11

Molecular Weight

814.0 g/mol

InChI

InChI=1S/C37H67N9O11/c1-12-19(7)28(43-25(48)15-39-32(51)22(10)41-31(50)21(9)38)34(53)40-16-26(49)44-29(20(8)13-2)35(54)42-24(14-17(3)4)33(52)46-30(23(11)47)36(55)45-27(18(5)6)37(56)57/h17-24,27-30,47H,12-16,38H2,1-11H3,(H,39,51)(H,40,53)(H,41,50)(H,42,54)(H,43,48)(H,44,49)(H,45,55)(H,46,52)(H,56,57)/t19-,20-,21-,22-,23+,24-,27-,28-,29-,30-/m0/s1

InChI Key

NEHKZPHIKKEMAZ-ZFVKSOIMSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.